molecular formula C18H15N3O2 B607671 GN44028

GN44028

Cat. No.: B607671
M. Wt: 305.3 g/mol
InChI Key: CGZKSZVSWAAUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

GN44028 plays a crucial role in biochemical reactions, particularly those involving HIF-1α . It inhibits hypoxia-induced HIF-1α transcriptional activity without suppressing HIF-1α mRNA expression, HIF-1α protein accumulation, or HIF-1α/HIF-1β heterodimerization . This suggests that this compound interacts with these biomolecules in a way that modulates their activity without altering their expression or formation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, including HCT116 colorectal, HepG2 hepatic, PC3 prostate, and HeLa cervical cancer cells . It effectively induces growth arrest in these cells, although with reduced efficiency in PC3 cells . It also reduces the levels of VEGF, a key player in angiogenesis, in HeLa cells when used at concentrations of 0.1 and 1 µM .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of HIF-1α transcriptional activity . It does this without suppressing HIF-1α mRNA expression, HIF-1α protein accumulation, or HIF-1α/HIF-1β heterodimerization . This suggests that this compound exerts its effects at the molecular level by modulating the activity of HIF-1α, rather than altering its expression or formation .

Temporal Effects in Laboratory Settings

It has been shown to induce cytotoxicity in various cancer cells, suggesting that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound (5 mg/kg twice per week) has been shown to decrease tumor volume and the number of lung metastases, and increase survival percentage in a CT26 murine colon cancer model .

Metabolic Pathways

Given its role as a HIF-1α inhibitor, it is likely that it interacts with enzymes or cofactors involved in hypoxia-related metabolic pathways .

Subcellular Localization

Given its role as a HIF-1α inhibitor, it is likely that it is localized to areas of the cell where HIF-1α is active .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GN 44028 involves the formation of the indenopyrazole core structure. The key steps include:

Industrial Production Methods: Industrial production of GN 44028 follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

GN 44028 is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

GN 44028 exerts its effects by inhibiting the transcriptional activity of HIF-1α. The compound binds to HIF-1α and prevents its interaction with hypoxia response elements (HREs) in the DNA, thereby blocking the transcription of hypoxia-inducible genes. This inhibition leads to reduced levels of VEGF and other proteins involved in angiogenesis and tumor growth .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-2-4-13-11(3-1)9-14-17(13)20-21-18(14)19-12-5-6-15-16(10-12)23-8-7-22-15/h1-6,10H,7-9H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZKSZVSWAAUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NNC4=C3CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does GN 44028 impact endothelin-1 production in adipocytes under hypoxic conditions?

A1: The research demonstrates that GN 44028 effectively attenuates the hypoxia-induced increase in endothelin-1 (ET-1) mRNA expression in 3T3-L1 adipocytes. [] This effect is attributed to GN 44028's ability to inhibit Hypoxia-inducible factor 1-alpha (Hif1α), a key transcription factor activated under low oxygen conditions. The study observed a dose-dependent decrease in both ET-1 and Hif1α mRNA levels upon treatment with GN 44028, indicating its targeted action on this pathway. []

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